molecular formula C9H12O3 B3047535 5-Butoxyfuran-2-carbaldehyde CAS No. 141598-95-0

5-Butoxyfuran-2-carbaldehyde

Cat. No.: B3047535
CAS No.: 141598-95-0
M. Wt: 168.19 g/mol
InChI Key: MKOPEOKHXIVNMO-UHFFFAOYSA-N
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Description

5-Butoxyfuran-2-carbaldehyde is an organic chemical compound with the molecular formula C9H12O3. It is also known as 2-Furaldehyde, 5-butoxy-, or 5-butoxy-2-furaldehyde. This compound features a furan ring with an aldehyde group at the second carbon atom and a butoxy group at the fifth carbon atom. It is a colorless to light yellow liquid with a fruity odor.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Butoxyfuran-2-carbaldehyde are not well-studied. It is known that furan derivatives, such as this compound, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that furan derivatives can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxyfuran-2-carbaldehyde typically involves the reaction of furan derivatives with butyl alcohol under acidic conditions. One common method includes the use of furan-2-carbaldehyde as a starting material, which undergoes a butoxylation reaction to introduce the butoxy group at the fifth position of the furan ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Butoxyfuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions

Major Products Formed

    Oxidation: 5-Butoxyfuran-2-carboxylic acid.

    Reduction: 5-Butoxyfuran-2-methanol.

    Substitution: Products depend on the nucleophile used, such as 5-alkoxyfuran-2-carbaldehyde

Scientific Research Applications

5-Butoxyfuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of various chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    Furfural: Similar structure but lacks the butoxy group.

    5-Hydroxy-2-furaldehyde: Contains a hydroxyl group instead of a butoxy group.

    2-Furaldehyde: The parent compound without any substituents at the fifth position

Uniqueness

5-Butoxyfuran-2-carbaldehyde is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-butoxyfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-3-6-11-9-5-4-8(7-10)12-9/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOPEOKHXIVNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598689
Record name 5-Butoxyfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141598-95-0
Record name 5-Butoxyfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-butoxyfuran-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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